molecular formula C17H13N7O5 B4315428 4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE

4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE

Cat. No.: B4315428
M. Wt: 395.3 g/mol
InChI Key: TZPFZPCTXQXZPS-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a diverse array of functional groups, including a methoxy group, a nitro group, a furan ring, a tetrazole ring, and a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde with 5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The process would also need to include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methyl-2-nitrophenyl)-2-furaldehyde
  • 5-methyl-2-(4-nitrophenyl)-4-phenylthiazole
  • 4-hydroxy-2-quinolones

Uniqueness

What sets 4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions

Properties

IUPAC Name

(4Z)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methyl-2-(2H-tetrazol-5-yl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O5/c1-9-13(16(25)23(20-9)17-18-21-22-19-17)7-11-4-6-15(29-11)12-5-3-10(28-2)8-14(12)24(26)27/h3-8H,1-2H3,(H,18,19,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPFZPCTXQXZPS-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
Reactant of Route 3
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE

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